2-[({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid
Description
Properties
Molecular Formula |
C30H32N2O7 |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
2-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]furan-3-carboxylic acid |
InChI |
InChI=1S/C30H32N2O7/c1-30(2,3)39-28(35)31-14-12-19(16-31)32(17-26-24(27(33)34)13-15-37-26)29(36)38-18-25-22-10-6-4-8-20(22)21-9-5-7-11-23(21)25/h4-11,13,15,19,25H,12,14,16-18H2,1-3H3,(H,33,34) |
InChI Key |
CIDFDOBOTSCMJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(CC2=C(C=CO2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The key disconnections for the synthesis of the target compound can be approached through several strategic pathways. Based on established methodologies for related structures, three main retrosynthetic routes are viable:
Retrosynthetic Approach A: Late-Stage Functionalization of Furan Core
Preparation of Key Intermediates
Synthesis of Furan-3-carboxylic Acid Derivatives
The furan-3-carboxylic acid component represents a critical intermediate in the synthesis pathway. Several methods for preparing this building block have been established:
Direct Oxidation of 3-Methylfuran
This method involves the direct oxidation of 3-methylfuran using potassium permanganate under controlled conditions:
3-Methylfuran + KMnO₄ → Furan-3-carboxylic acid
Reaction conditions typically employ aqueous KMnO₄ at temperatures between 0-5°C, with gradual warming to room temperature. Yields range from 65-72% after acidification and extraction.
Carbonylation of 3-Halofurans
The carbonylation approach utilizes palladium-catalyzed reactions of 3-bromofuran or 3-iodofuran with carbon monoxide:
3-Bromofuran + CO + Base → Furan-3-carboxylic acid
This reaction typically employs Pd(PPh₃)₂Cl₂ as catalyst (5-10 mol%), a base such as triethylamine or potassium carbonate, and is conducted in THF or DMF at 60-80°C under 1-5 atm CO pressure. Yields typically range from 70-85%.
Synthesis via 2-Methylfuran-3-carboxylic Acid Methyl Ester
As noted in search result, furan-3-carboxylic acid methyl ester can serve as a valuable starting material, which can be further functionalized at the 2-position:
2-Methylfuran-3-carboxylic acid methyl ester → 2-(functionalized)furan-3-carboxylic acid derivatives
This route allows for versatile manipulations at the 2-position while maintaining the 3-carboxylic acid functionality.
Synthesis of Protected Pyrrolidine Components
The preparation of the protected pyrrolidine component is essential for the overall synthetic strategy. Several approaches can be employed:
Boc Protection of Pyrrolidine Derivatives
Boc protection of pyrrolidine derivatives typically proceeds through reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base:
Pyrrolidine-3-yl derivative + Boc₂O + Base → 1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl derivative
This reaction is commonly performed in dichloromethane or THF with triethylamine or DIPEA as the base at 0°C to room temperature. Yields typically exceed 90%.
Fmoc Protection of Amino Groups
The Fmoc protection of amino functionalities is typically achieved using Fmoc-Cl or Fmoc-OSu in the presence of a base:
Amino derivative + Fmoc-Cl + Base → Fmoc-protected amino derivative
This reaction is commonly conducted in dioxane/water or THF/water mixtures with Na₂CO₃ or NaHCO₃ as the base. Yields typically range from 85-95%.
Coupling Strategies for Target Compound Assembly
Amide Bond Formation between Furan-3-carboxylic Acid and Amino Components
The formation of amide bonds between carboxylic acids and amines represents a key transformation in the synthesis pathway. Several coupling reagents have demonstrated effectiveness:
HATU-Mediated Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has proven effective for challenging amide formations:
Carboxylic acid + Amine + HATU + DIPEA → Amide
Table 1: HATU-Mediated Coupling Conditions
| Parameter | Condition | Notes |
|---|---|---|
| Solvent | DMF | Anhydrous conditions recommended |
| Temperature | 0°C to RT | Initial cooling, then warming |
| HATU equivalents | 1.2 - 2.0 | Higher loading for hindered substrates |
| DIPEA equivalents | 2.0 - 4.0 | Base excess improves yields |
| Reaction time | 1-24 h | Monitor by TLC or HPLC |
| Typical yields | 75-90% | After purification |
As noted in search result, HATU-mediated coupling with DIPEA in DMF has demonstrated effectiveness for similar substrates, with typical reaction conditions involving 2 equivalents of HATU and 4 equivalents of DIPEA.
EDC/HOBt Coupling System
The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) offers an alternative coupling strategy:
Carboxylic acid + Amine + EDC·HCl + HOBt → Amide
Table 2: EDC/HOBt Coupling Conditions
| Parameter | Condition | Notes |
|---|---|---|
| Solvent | DCM/DMF mixture | Typically 8:1 to 10:1 ratio |
| Temperature | 0°C to RT | Initial coupling at 0°C |
| EDC·HCl equivalents | 1.2 - 1.5 | |
| HOBt equivalents | 1.0 - 2.0 | |
| Reaction time | 24 h | Extended time improves conversion |
| Typical yields | 70-85% | After purification |
As demonstrated in search result, the EDC/HOBt system has been effective for furan-3-carboxylic acid amide formations, with reported yields of up to 91% for related structures.
PyBroP-Mediated Coupling
Bromo-tris(pyrrolidino)phosphonium hexafluorophosphate (PyBroP) has shown effectiveness for amide formation in challenging substrates:
Carboxylic acid + Amine + PyBroP + DIPEA → Amide
Table 3: PyBroP Coupling Conditions
| Parameter | Condition | Notes |
|---|---|---|
| Solvent | DCM | Anhydrous conditions essential |
| Temperature | RT | No cooling typically required |
| PyBroP equivalents | 1.2 | |
| DIPEA equivalents | 3.0 | Base excess recommended |
| Reaction time | 12 h | |
| Typical yields | 85-95% | Often higher than other methods |
According to search result, PyBroP-mediated coupling in DCM with DIPEA has yielded up to 91% of amide products with furan-3-carboxylic acid derivatives.
Methylation Strategies for C-N Bond Formation
The formation of the C-N bond between the furan 2-position and the amino functionality can be achieved through several approaches:
Reductive Amination Approach
This method involves the condensation of a 2-formylfuran-3-carboxylic acid derivative with an amine followed by reduction:
2-Formylfuran-3-carboxylic acid + Amine → Imine intermediate → Aminomethyl product
Typical reducing agents include sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (NaBH(OAc)₃) in methanol or THF/AcOH mixtures. Yields typically range from 60-75%.
SN2 Displacement of 2-Halomethylfuran Derivatives
This approach utilizes the nucleophilic displacement of a halide from a 2-halomethylfuran derivative:
2-(Halomethyl)furan-3-carboxylic acid + Amine → 2-(Aminomethyl)furan-3-carboxylic acid
This reaction is typically conducted in DMF or acetonitrile with a base such as K₂CO₃ or Cs₂CO₃ at temperatures between 50-80°C. Yields generally range from 65-80%.
Protection and Deprotection Strategies
The orthogonal protection strategy using Boc and Fmoc groups is central to the preparation of the target compound. Understanding the selective protection and deprotection conditions is critical:
Boc Protection and Deprotection
Boc Protection Conditions
Boc protection typically employs Boc₂O in the presence of a base:
Amine + Boc₂O + Base → Boc-protected amine
Table 4: Boc Protection Conditions
| Parameter | Condition | Notes |
|---|---|---|
| Solvent | DCM, THF, or dioxane/water | |
| Base | TEA, DIPEA, or Na₂CO₃ | |
| Temperature | 0°C to RT | |
| Boc₂O equivalents | 1.1 - 1.5 | |
| Reaction time | 2-6 h | |
| Typical yields | 85-95% |
Boc Deprotection Conditions
Boc deprotection typically employs acidic conditions:
Boc-protected amine + Acid → Free amine
Table 5: Boc Deprotection Conditions
| Parameter | Condition | Notes |
|---|---|---|
| Reagent | TFA/DCM (1:1 to 1:3) or HCl/dioxane | |
| Temperature | 0°C to RT | |
| Reaction time | 1-4 h | Monitor by TLC or HPLC |
| Work-up | Concentration, then basification | |
| Typical yields | >90% | Often quantitative |
As noted in search result, Boc deprotection occurs via an acid-catalyzed mechanism involving CO₂ extrusion as a key driving force.
Fmoc Protection and Deprotection
Fmoc Protection Conditions
Fmoc protection typically employs Fmoc-Cl or Fmoc-OSu:
Amine + Fmoc-Cl + Base → Fmoc-protected amine
Table 6: Fmoc Protection Conditions
| Parameter | Condition | Notes |
|---|---|---|
| Solvent | Dioxane/water or THF/water | |
| Base | Na₂CO₃, NaHCO₃, or DIPEA | |
| Temperature | 0°C to RT | |
| Fmoc-Cl equivalents | 1.1 - 1.3 | |
| Reaction time | 2-6 h | |
| Typical yields | 80-90% |
Fmoc Deprotection Conditions
Fmoc deprotection typically employs basic conditions:
Fmoc-protected amine + Base → Free amine
Table 7: Fmoc Deprotection Conditions
According to search result, a combination of piperazine and DBU offers a safer alternative to piperidine for Fmoc deprotection, with complete removal of the Fmoc group in less than one minute.
Complete Synthetic Route for Target Compound
Based on the analysis of available methods and analogous compounds, a viable synthetic route for 2-[({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid can be proposed:
Synthetic Route Overview
The synthesis can be accomplished through a convergent approach involving:
- Preparation of a 2-(halomethyl)furan-3-carboxylic acid derivative
- Assembly of the orthogonally protected pyrrolidine component
- Coupling of these components via nucleophilic substitution
- Final adjustments of protecting groups
Detailed Synthetic Procedure
Preparation of Methyl 2-(Bromomethyl)furan-3-carboxylate
Starting from methyl furan-3-carboxylate, the 2-position can be functionalized through a bromination sequence:
- Lithiation at the 2-position using LDA in THF at -78°C
- Treatment with paraformaldehyde to introduce the hydroxymethyl group
- Conversion to the bromomethyl derivative using PBr₃
This sequence typically provides yields of 65-75% over three steps.
Preparation of Boc-Protected Pyrrolidin-3-ylamine
The pyrrolidine component can be prepared through:
- Protection of pyrrolidin-3-ylamine with Boc₂O in DCM/TEA at 0°C to RT (90-95% yield)
- Orthogonal protection of the remaining amine with Fmoc-Cl in dioxane/water/Na₂CO₃ (85-90% yield)
This two-step sequence typically provides the orthogonally protected pyrrolidine component in 75-85% overall yield.
Coupling of Key Components
The coupling of the bromomethyl furan derivative with the protected pyrrolidine can be accomplished through:
- Nucleophilic substitution reaction in DMF with Cs₂CO₃ at 60°C (70-80% yield)
- Hydrolysis of the methyl ester using LiOH in THF/H₂O (85-95% yield)
This sequence typically provides the target compound in 60-75% yield over two steps.
Alternative Synthetic Approach via Reductive Amination
An alternative approach utilizes reductive amination:
- Preparation of 2-formylfuran-3-carboxylic acid derivative through Vilsmeier-Haack formylation
- Reductive amination with the protected pyrrolidine using NaCNBH₃ in MeOH/AcOH
- Hydrolysis of any ester protection on the carboxylic acid function
This approach may offer advantages in certain contexts, although yields are typically lower (50-65% overall).
Optimization Considerations and Troubleshooting
Critical Parameters Affecting Yield and Purity
Several parameters significantly impact the success of the synthesis:
Table 8: Critical Parameters for Optimization
| Parameter | Impact | Optimization Strategy |
|---|---|---|
| Water content in coupling reactions | Decreased yields | Use anhydrous solvents, molecular sieves |
| Temperature control during lithiation | Side reactions | Maintain strict temperature control at -78°C |
| Protection group stability | Selective deprotection | Monitor reaction progress carefully |
| Purification strategy | Product purity | Column chromatography with gradient elution |
| Scale considerations | Heat transfer | Adjust addition rates and cooling for larger scales |
Common Challenges and Solutions
Several challenges may be encountered during synthesis:
Table 9: Common Challenges and Solutions
| Challenge | Potential Solution |
|---|---|
| Poor solubility of intermediates | Use mixed solvent systems (e.g., DCM/DMF) |
| Incomplete coupling reactions | Increase coupling reagent equivalents or reaction time |
| Decomposition during deprotection | Lower temperature, monitor reaction carefully |
| Difficult purification | Consider preparative HPLC for final purification |
| Moisture sensitivity | Rigorous exclusion of water, use of Schlenk techniques |
Characterization and Analysis
Spectroscopic Characterization
The target compound and key intermediates should be characterized using standard analytical techniques:
NMR Spectroscopy
Characteristic NMR signals for the target compound include:
- ¹H NMR (600 MHz, CDCl₃): Expected signals for furan protons at approximately δ 7.0-8.0 ppm; pyrrolidine ring protons at δ 1.8-4.0 ppm; Fmoc aromatic protons at δ 7.2-7.8 ppm; t-butyl protons at δ 1.4-1.5 ppm
- ¹³C NMR: Carbonyl signals at approximately δ 165-175 ppm; aromatic carbons at δ 115-150 ppm; t-butyl carbons at δ 28-30 ppm
Mass Spectrometry
HRMS should confirm the molecular formula, with the expected [M+H]⁺ and [M+Na]⁺ ions.
Chromatographic Analysis
HPLC analysis using a C18 column with acetonitrile/water gradient can provide purity assessment of the final compound. Typical conditions employ a gradient of 10-90% acetonitrile in water (with 0.1% TFA or formic acid) over 30 minutes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolidine derivatives, alcohols, and oxidized furan compounds .
Scientific Research Applications
2-[({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of complex peptides due to its protected amine groups.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.
Biological Studies: It serves as a probe in studying enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: Used in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The protecting groups (Boc and Fmoc) are cleaved under specific conditions, revealing the active amine functionalities that can interact with biological targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a class of Fmoc/Boc-protected heterocyclic carboxylic acids. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations :
Heterocyclic Core Variations :
- The target compound’s furan ring distinguishes it from analogs with pyrazole (), piperidine (), or linear backbones (). Furan derivatives are often prioritized for their electron-rich aromaticity, which enhances reactivity in cross-coupling reactions .
- Compounds with azetidine () or piperidine () cores exhibit different steric and electronic profiles, influencing their utility in targeting specific enzymes or receptors.
Protection Strategy :
- Dual Boc/Fmoc protection is rare but advantageous for sequential deprotection. Most analogs (e.g., ) use single protection (Fmoc or Boc), limiting their flexibility in multi-step syntheses .
Bioactivity and Applications: The target compound lacks direct bioactivity data in the provided evidence. However, analogs like the pyrazole derivative () are explored as kinase inhibitors, while piperidine-based compounds () are used in conformational studies of peptide mimics . Fmoc-protected linear acids () are standard in solid-phase peptide synthesis (SPPS), whereas the furan-carboxylic acid hybrid may enable novel peptide cyclization strategies .
Analytical Data :
- Mass Spectrometry : The target compound’s molecular ion ([M⁺]) would align with analogs in (e.g., m/z 554 for ethyl pyrrole carboxylates) but with fragmentation patterns dominated by Boc/Fmoc cleavage (~m/z 498, 454) .
- Chromatography : highlights molecular networking for metabolite dereplication, suggesting the target’s LCMS profile would cluster with other Fmoc/Boc-protected acids based on shared fragmentation pathways (cosine score >0.8) .
Research Implications and Gaps
- Structural Optimization : Replacing pyrrolidine with azetidine () could enhance metabolic stability but may reduce solubility due to increased ring strain.
- Bioactivity Screening: No data exists for the target compound’s biological activity. Similarity indexing (Tanimoto coefficient >0.7; ) could prioritize it for testing against HDACs or kinases, given analogs’ roles in epigenetic regulation .
- Synthetic Scalability : High-yield protocols (e.g., ) are critical for scaling the target compound, whereas azetidine analogs () require optimization for industrial production.
Biological Activity
2-[({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a furan carboxylic acid moiety, a pyrrolidine derivative, and a fluorenylmethoxycarbonyl group. The molecular formula is , with a molecular weight of approximately 452.507 g/mol. Its structural complexity suggests multiple sites for interaction with biological targets.
1. Antitumor Activity
Recent studies have indicated that derivatives related to this compound exhibit significant antitumor activity. For instance, compounds with similar structures have been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Cell Line | Inhibition (%) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 70% | Apoptosis induction |
| A549 (Lung) | 65% | Cell cycle arrest |
2. Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.
| Cytokine | Reduction (%) | Assay Type |
|---|---|---|
| TNF-alpha | 50% | ELISA |
| IL-6 | 40% | ELISA |
3. Antimicrobial Activity
Preliminary screenings have revealed that the compound exhibits antimicrobial activity against a range of bacteria and fungi. The structure-activity relationship (SAR) indicates that modifications in the side chains can enhance or diminish this activity.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| E. coli | 32 µg/mL | Bacteriostatic |
| S. aureus | 16 µg/mL | Bactericidal |
| C. albicans | 64 µg/mL | Fungistatic |
The biological activities of this compound are likely mediated through multiple pathways:
- Apoptosis Induction: The compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins.
- Inflammatory Pathway Modulation: It may inhibit NF-kB signaling, leading to reduced expression of inflammatory mediators.
- Antimicrobial Action: The disruption of microbial cell membranes could be a primary mechanism for its antimicrobial effects.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
-
Case Study: Breast Cancer Treatment
- A study involving MCF-7 cells treated with the compound showed a significant reduction in cell viability after 48 hours, suggesting its potential as an adjunct therapy in breast cancer treatment.
-
Case Study: Inflammatory Bowel Disease
- In an animal model of colitis, administration of the compound led to reduced inflammation and improved histological scores, indicating its potential for treating inflammatory bowel diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
